molecular formula C11H22N2O2 B15129767 Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Cat. No.: B15129767
M. Wt: 214.30 g/mol
InChI Key: CEFJWUXTHLISAP-BDAKNGLRSA-N
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Description

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamic acid, featuring a pyrrolidinyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl typically involves the reaction of the corresponding amine with carbon dioxide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide. The reaction conditions, including temperature and pressure, are optimized to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, meeting the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl is unique due to its specific structural features, such as the

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

CEFJWUXTHLISAP-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1CNC(=O)OC(C)(C)C

Origin of Product

United States

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